

Hesperadin batch-to-batch activity verification

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Compound Focus: Hesperadin

CAS No.: 422513-13-1

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Hesperadin Activity Verification Assays

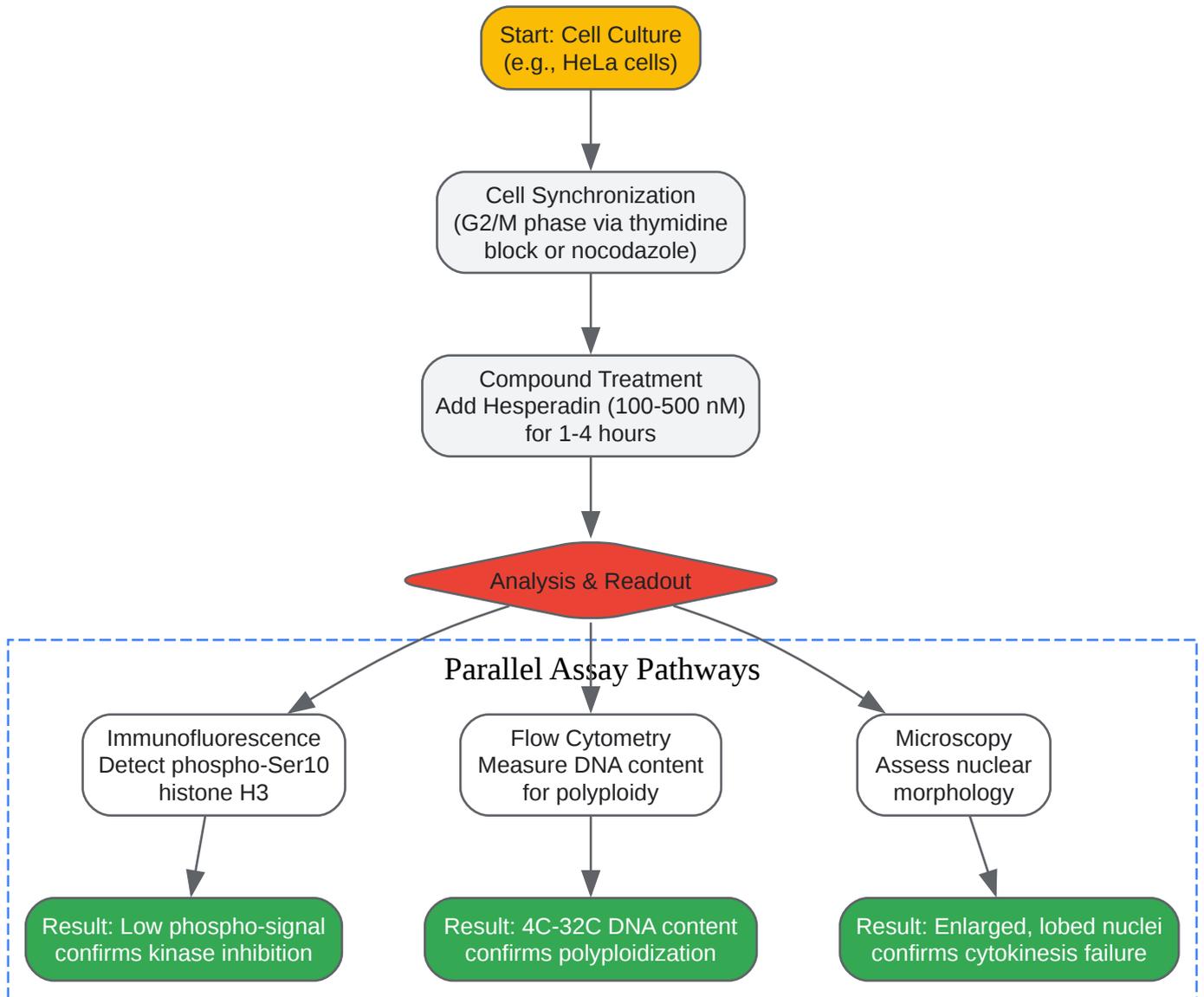
The table below summarizes the key experiments used to verify **Hesperadin's** batch-to-batch activity and specificity, based on the provided source [1].

Assay Type	Key Measurable Readout	Expected Activity (IC ₅₀ / Phenotype)	Purpose & Significance
Biochemical Inhibition	Inhibition of Aurora B-mediated Ser-10 phosphorylation on histone H3	IC ₅₀ : 40 nM [1]	Confirms direct, nanomolar-level inhibition of the primary target.
Cellular Phenotype (Flow Cytometry)	Induction of polyploidy (DNA content from 4C up to 32C) [1]	Observable after 1-4 hours of treatment [1]	Validates functional disruption of cytokinesis and mitotic checkpoint in cells.
Cellular Phenotype (Microscopy)	Appearance of enlarged, lobed nuclei [1]	Observable after 1-4 hours of treatment [1]	Confirms cytokinesis defects and failed cell division.

Assay Type	Key Measurable Readout	Expected Activity (IC ₅₀ / Phenotype)	Purpose & Significance
Selectivity Profiling	Moderate inhibition of Aurora A; minimal effect on Cdk1/cyclin B and Cdk2/cyclin E [1]	At research concentrations (e.g., 100-500 nM) [1]	Ensures observed phenotypes are due to Aurora B inhibition and not major off-target effects.

Experimental Workflow for Verification

Here is a generalized step-by-step protocol for verifying **Hesperadin** activity in a cellular model, synthesized from the search results [1].



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Key Considerations & Troubleshooting FAQs

Based on the available technical data, here are some critical points for your research.

Q1: How should I prepare and store Hesperadin stock solutions to ensure stability?

- **Solubility:** Dissolve **Hesperadin** at ≥ 25.85 mg/mL in **DMSO** for stock solutions [1].
- **Working Solution:** Dilute to your final working concentration (typically 100-500 nM) in your assay buffer immediately before use [1].

- **Storage:** Store the solid compound at **-20°C**. Avoid long-term storage of dissolved stock; prepare fresh single-use aliquots to maintain activity. Avoid repeated freeze-thaw cycles [1].

Q2: My cells are not showing the expected phenotype (e.g., no polyploidy). What could be wrong?

- **Check Cell Line Sensitivity:** Different cell lines may have varying sensitivities. It is recommended to perform a **dose-response titration**, starting at 100 nM and increasing in 50 nM increments while monitoring for the key phenotypes [1].
- **Verify Compound Activity:** Test a new aliquot of your stock solution. If possible, validate the activity of a new batch by running a pilot IC₅₀ experiment for Ser-10 phosphorylation inhibition in your specific cell system [1].
- **Confirm Synchronization Efficiency:** The robustness of the phenotype (like polyploidization) depends on having a sufficient population of cells in mitosis. Ensure your cell synchronization protocol (e.g., thymidine block) is working efficiently.

Q3: I am observing cellular stress or unexpected effects. Could this be due to off-target activity?

- **Control Experiments:** At concentrations **above 1 µM**, **Hesperadin** may partially inhibit Aurora A and rarely interfere with Cdk1/Cdk2 [1]. Always include a **DMSO-only vehicle control** and, if available, a more specific Aurora A inhibitor control in your experiments to help attribute phenotypes correctly [1].
- **Solvent Concentration:** Keep the final DMSO concentration in your assays **below 0.5%** to avoid inducing cellular stress artifacts [1].

A Critical Note on Your Search and Next Steps

A significant challenge in compiling this guide is that most search results relevant to "Hesperidin" discuss a completely different compound—a citrus flavonoid with different applications [2] [3]. The information for the target compound, **Hesperadin** (the Aurora B kinase inhibitor), comes from a single source [1].

For the most reliable information, I suggest you:

- **Consult the Manufacturer:** The most accurate and detailed technical sheet for your specific batch of **Hesperadin** will come directly from the supplier (e.g., the manufacturer of product A4118 mentioned in one source [1]).
- **Reference Primary Literature:** Search for key research papers that first characterized and used **Hesperadin** to understand the foundational validation methods.

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References

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